N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester can be achieved through several methods:
Methylation of o-aminophenyl anthranilic acid: This involves the methylation of o-aminophenyl anthranilic acid using methylating agents.
Esterification of N-methyl-o-aminophenyl anthranilic acid: This method involves the esterification of N-methyl-o-aminophenyl anthranilic acid with methanol.
Chemical Reactions Analysis
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl anthranilate:
N-Methyl anthranilic acid: This compound is similar but does not have the ester functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-(2-amino-N-methylanilino)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-17(14-10-6-4-8-12(14)16)13-9-5-3-7-11(13)15(18)19-2/h3-10H,16H2,1-2H3 |
InChI Key |
VMIXCMLZXYIMJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Origin of Product |
United States |
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